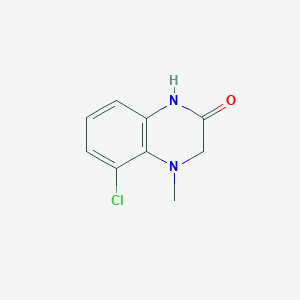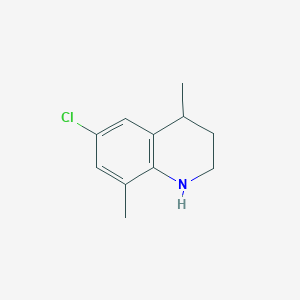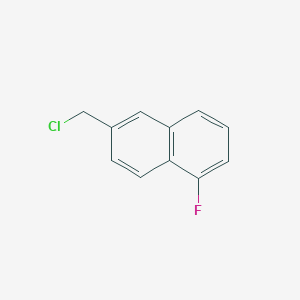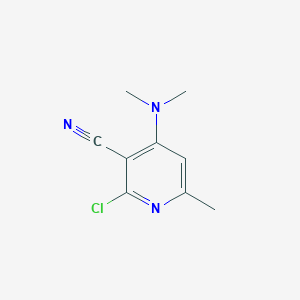
5-chloro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2-chloroaniline with methylglyoxal, followed by cyclization in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.
Substitution: Halogen substitution reactions can introduce various functional groups into the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline-2,3-dione, while reduction may produce 3,4-dihydroquinoxaline derivatives.
科学的研究の応用
Chemistry
In chemistry, 5-chloro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology
Biologically, quinoxaline derivatives have shown potential as antimicrobial, antiviral, and anticancer agents. Research into the biological activities of this compound may reveal similar properties.
Medicine
In medicine, compounds related to quinoxalines are investigated for their therapeutic potential. They may act as enzyme inhibitors, receptor antagonists, or other bioactive agents.
Industry
Industrially, quinoxaline derivatives are used in the development of dyes, pigments, and other materials. Their stability and reactivity make them suitable for various applications.
作用機序
The mechanism of action of 5-chloro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one depends on its specific interactions with biological targets. It may inhibit enzymes, bind to receptors, or interfere with cellular processes. Detailed studies are required to elucidate the exact pathways involved.
類似化合物との比較
Similar Compounds
Quinoxaline: The parent compound with a similar structure.
2,3-Dihydroquinoxaline: A reduced form of quinoxaline.
5-Chloroquinoxaline: A halogenated derivative with similar properties.
Uniqueness
5-chloro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one is unique due to the presence of both a chlorine atom and a methyl group, which may confer specific reactivity and biological activity. Its distinct structure allows for targeted modifications and applications.
特性
分子式 |
C9H9ClN2O |
|---|---|
分子量 |
196.63 g/mol |
IUPAC名 |
5-chloro-4-methyl-1,3-dihydroquinoxalin-2-one |
InChI |
InChI=1S/C9H9ClN2O/c1-12-5-8(13)11-7-4-2-3-6(10)9(7)12/h2-4H,5H2,1H3,(H,11,13) |
InChIキー |
OOPDHENCRCECDK-UHFFFAOYSA-N |
正規SMILES |
CN1CC(=O)NC2=C1C(=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(4H-furo[3,2-b]indol-2-yl)ethanone](/img/structure/B11902132.png)



![(7S,8R)-Methyl 8-amino-1,4-dioxaspiro[4.4]nonane-7-carboxylate](/img/structure/B11902160.png)


![7-Methyl-1,4-diazaspiro[5.5]undecane-2,5-dione](/img/structure/B11902189.png)





![4-Methyl-[2,3'-bipyridine]-5'-carbaldehyde](/img/structure/B11902235.png)
